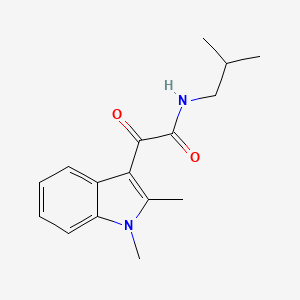

![molecular formula C10H11Cl2N3 B2465842 [1-(4-Chlorphenyl)pyrazol-4-yl]methanamin;Hydrochlorid CAS No. 2305253-86-3](/img/structure/B2465842.png)

[1-(4-Chlorphenyl)pyrazol-4-yl]methanamin;Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 400877-37-4 . It has a molecular weight of 207.66 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of pyrazole compounds, such as “[1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The InChI code for this compound is1S/C10H10ClN3/c11-9-1-3-10 (4-2-9)14-7-8 (5-12)6-13-14/h1-4,6-7H,5,12H2 . This indicates the presence of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule . Physical and Chemical Properties Analysis

“[1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 207.66 .Wissenschaftliche Forschungsanwendungen

Antileishmaniale Aktivität

Leishmaniose, eine durch Leishmania-Parasiten verursachte übertragbare Tropenkrankheit, betrifft weltweit Millionen von Menschen. Das synthetisierte Pyrazolderivat (Verbindung 13) zeigte eine potente antileishmaniale Aktivität gegen klinische Isolate von Leishmania aethiopica. Es war 174-mal aktiver als das Standardmedikament Miltefosin. Molekular-Docking-Studien untermauerten seine Wirksamkeit, indem sie eine günstige Bindung an Lm-PTR1 zeigten, ein potenzielles Drug Target .

Antimalaria-Potenzial

Malaria, die durch Plasmodium-Stämme über Mückenstiche übertragen wird, ist nach wie vor ein großes globales Gesundheitsproblem. Die Verbindungen 14 und 15 aus derselben Serie zeigten eine signifikante Hemmung von Plasmodium berghei in vivo. Verbindung 15 erreichte eine Unterdrückung von 90,4 %, was ihr Potenzial als Antimalariamittel unterstreicht .

Pflanzenschutz

Pyraclostrobin, ein Metabolit, der strukturell mit dieser Verbindung verwandt ist, wird in der Landwirtschaft als Fungizid eingesetzt. Das Verständnis der Sicherheit und Kinetik dieser Klasse von Verbindungen ist für einen nachhaltigen Pflanzenschutz entscheidend .

Pflanzenhormonanalog

Indolderivate, einschließlich Pyrazole, spielen eine Rolle beim Pflanzenwachstum und der -entwicklung. Obwohl diese Verbindung nicht direkt daraufhin untersucht wurde, deutet ihre strukturelle Ähnlichkeit mit Indol-3-Essigsäure auf eine potenzielle Pflanzenhormonaktivität hin .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

The primary targets of [1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride are various proteins involved in cellular signaling pathways . These include the cAMP-dependent protein kinase catalytic subunit alpha , cAMP-dependent protein kinase inhibitor alpha , RAC-beta serine/threonine-protein kinase , and Glycogen synthase kinase-3 beta . These proteins play crucial roles in regulating cellular processes such as cell growth, differentiation, and apoptosis .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby modulating their activity . This interaction can lead to changes in the conformation of the target proteins, altering their function and ultimately affecting the cellular processes they regulate .

Biochemical Pathways

The affected pathways include the cAMP signaling pathway and the glycogen synthesis pathway . The compound’s interaction with its targets can lead to changes in these pathways, resulting in downstream effects such as altered cell growth and differentiation .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. For example, modulation of the cAMP-dependent protein kinase could affect cell growth and differentiation, while interaction with glycogen synthase kinase-3 beta could impact glycogen synthesis .

Biochemische Analyse

Biochemical Properties

Pyrazole derivatives are known to interact with various enzymes and proteins

Cellular Effects

It is known that pyrazole derivatives can have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Dosage Effects in Animal Models

Some pyrazole derivatives have been shown to have varying effects at different dosages .

Metabolic Pathways

It is known that pyrazole derivatives can be involved in various metabolic pathways .

Transport and Distribution

It is known that pyrazole derivatives can interact with various transporters and binding proteins .

Eigenschaften

IUPAC Name |

[1-(4-chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3.ClH/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13-14;/h1-4,6-7H,5,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEPTOZIWCXTJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)CN)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

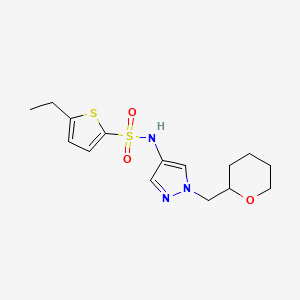

![2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2465759.png)

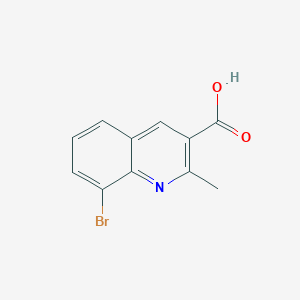

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea](/img/structure/B2465761.png)

![2-(propan-2-yl)-1-{1-[(pyridin-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2465762.png)

![(2Z)-3-METHYL-3-[(2-PHENYLETHYL)CARBAMOYL]PROP-2-ENOIC ACID](/img/structure/B2465764.png)

![8-(4-ethoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2465766.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2465771.png)

![1-[(2,5-dimethylphenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2465773.png)

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2465774.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2465776.png)

![tert-butyl N-[(E)-1-(3,5-dibromothiophen-2-yl)ethylideneamino]carbamate](/img/structure/B2465779.png)